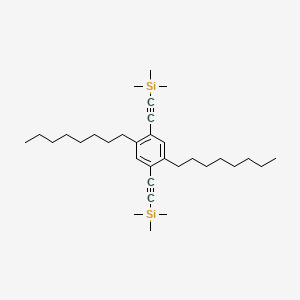
1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene: is a compound that belongs to the family of diyne derivatives It is characterized by the presence of two trimethylsilylethynyl groups attached to a benzene ring at the 2 and 5 positions, and two octyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene can be synthesized through the reduction of 1,4-bis(trimethylsilylethynyl)-2,5-cyclohexadiene-1,4-diol using stannous chloride . The reaction involves the addition of one Al-H bond to each C-C triple bond, facilitated by di(tert-butyl)aluminium hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene undergoes various chemical reactions, including:
Hydroalumination: Reaction with di(tert-butyl)aluminium hydride, resulting in the addition of Al-H bonds to the C-C triple bonds.
Reduction: Reduction of the precursor compound using stannous chloride.
Common Reagents and Conditions:
Stannous Chloride: Used for the reduction of the precursor compound.
Di(tert-butyl)aluminium Hydride: Facilitates hydroalumination reactions.
Major Products: The major products formed from these reactions include the reduced and hydroaluminated derivatives of the compound.
科学研究应用
1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene has several applications in scientific research, including:
作用机制
The mechanism of action of 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene involves its ability to undergo hydroalumination and reduction reactions. The molecular targets and pathways involved include the C-C triple bonds, which react with di(tert-butyl)aluminium hydride and stannous chloride to form the corresponding hydroaluminated and reduced products .
相似化合物的比较
1,4-Bis(trimethylsilyl)ethynylbenzene: A diyne derivative with similar structural properties.
2,5-Diethoxy-1,4-bis(trimethylsilyl)ethynylbenzene: Another diyne derivative used in the synthesis of conjugated polymers.
1,4-Diethynyl-2,5-bis(heptyloxy)benzene: A long alkyloxy chain analogue.
Uniqueness: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene is unique due to the presence of octyl groups, which enhance its solubility and processability in organic solvents. This makes it particularly useful in the synthesis of highly conjugated polymers and oligomers for advanced material applications .
属性
CAS 编号 |
745048-28-6 |
|---|---|
分子式 |
C32H54Si2 |
分子量 |
494.9 g/mol |
IUPAC 名称 |
2-[2,5-dioctyl-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C32H54Si2/c1-9-11-13-15-17-19-21-29-27-32(24-26-34(6,7)8)30(22-20-18-16-14-12-10-2)28-31(29)23-25-33(3,4)5/h27-28H,9-22H2,1-8H3 |
InChI 键 |
LANBUIJIXJCMAO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC(=C(C=C1C#C[Si](C)(C)C)CCCCCCCC)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


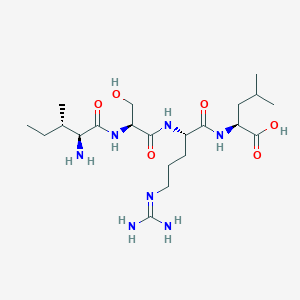
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)
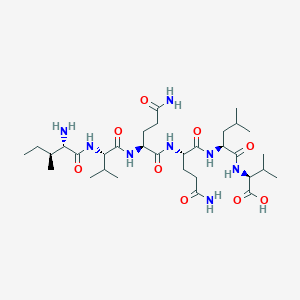
![Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate](/img/structure/B12518307.png)
![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)
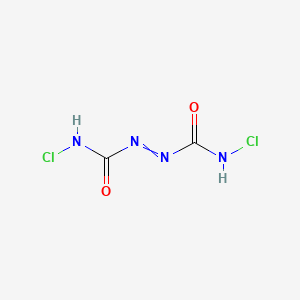
![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
![3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B12518329.png)
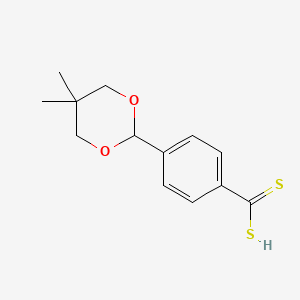
![2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B12518341.png)
![(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)
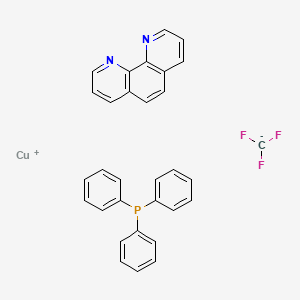
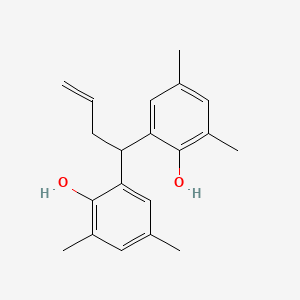
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)
